molecular formula C32H64O3 B13833506 2-(Tetradecyloxy)ethyl palmitate CAS No. 28843-33-6

2-(Tetradecyloxy)ethyl palmitate

Cat. No.: B13833506
CAS No.: 28843-33-6
M. Wt: 496.8 g/mol
InChI Key: XQXCNFKOGMOWSF-UHFFFAOYSA-N
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Description

2-(Tetradecyloxy)ethyl palmitate is a chemical compound with the molecular formula C32H64O3 and a molecular weight of 496.85 g/mol . It is an ester formed from palmitic acid and 2-(tetradecyloxy)ethanol. This compound is known for its applications in various industries, including cosmetics and pharmaceuticals, due to its emollient properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetradecyloxy)ethyl palmitate typically involves the esterification of palmitic acid with 2-(tetradecyloxy)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using enzymatic catalysts like lipases . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of immobilized enzymes in these reactors can also improve the reaction rate and product purity .

Chemical Reactions Analysis

Types of Reactions

2-(Tetradecyloxy)ethyl palmitate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield palmitic acid and 2-(tetradecyloxy)ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols and alkanes.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

    Hydrolysis: Palmitic acid and 2-(tetradecyloxy)ethanol.

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohols and alkanes.

Scientific Research Applications

2-(Tetradecyloxy)ethyl palmitate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its role in lipid metabolism and its effects on cell membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

    Industry: Widely used in cosmetics as an emollient and in pharmaceuticals as an excipient.

Mechanism of Action

The mechanism of action of 2-(Tetradecyloxy)ethyl palmitate involves its interaction with lipid bilayers in cell membranes. It can integrate into the lipid bilayer, altering its fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in topical formulations .

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexyl palmitate: Another ester of palmitic acid, commonly used in cosmetics for its emollient properties.

    Isopropyl palmitate: Used in cosmetics and pharmaceuticals as a moisturizer and solvent.

    Cetyl palmitate: A wax ester used in personal care products for its lubricating properties.

Uniqueness

2-(Tetradecyloxy)ethyl palmitate is unique due to its long alkyl chain, which provides superior emollient properties compared to shorter-chain esters. This makes it particularly effective in formulations requiring long-lasting moisturization .

Properties

CAS No.

28843-33-6

Molecular Formula

C32H64O3

Molecular Weight

496.8 g/mol

IUPAC Name

2-tetradecoxyethyl hexadecanoate

InChI

InChI=1S/C32H64O3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-32(33)35-31-30-34-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h3-31H2,1-2H3

InChI Key

XQXCNFKOGMOWSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCCOCCCCCCCCCCCCCC

Origin of Product

United States

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